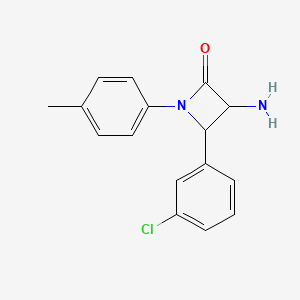

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one

Description

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3-chlorophenyl group at position 4, a p-tolyl (4-methylphenyl) group at position 1, and an amino group at position 2. This scaffold is notable for its structural similarity to biologically active β-lactams, which are often explored for antimicrobial and anticancer properties . The chlorine atom and p-tolyl group contribute to its electronic and steric profile, influencing solubility, reactivity, and intermolecular interactions (e.g., hydrogen bonding) .

Properties

Molecular Formula |

C16H15ClN2O |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

3-amino-4-(3-chlorophenyl)-1-(4-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H15ClN2O/c1-10-5-7-13(8-6-10)19-15(14(18)16(19)20)11-3-2-4-12(17)9-11/h2-9,14-15H,18H2,1H3 |

InChI Key |

VAIMTZZLMMOZAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 3-chlorobenzaldehyde, p-toluidine, and chloroacetyl chloride in the presence of a base such as triethylamine can lead to the formation of the desired azetidinone. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the azetidinone ring.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted azetidinones with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amino, chlorophenyl, and tolyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidin-2-one Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The 3-chlorophenyl group in the target compound may confer moderate antimicrobial activity, as seen in 3-chloro-substituted azetidin-2-ones . However, nitro-substituted analogs (e.g., 5c in ) show stronger antimicrobial profiles due to electron-withdrawing nitro groups enhancing reactivity .

- Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and bioavailability compared to chlorinated analogs, attributed to fluorine’s electronegativity and small atomic radius .

Synthetic Routes: The Staudinger cycloaddition () is preferred for introducing amino groups at position 3, while Schiff base methods () are simpler for chloro-substituted derivatives. Yields vary significantly (39–75%) depending on substituent complexity .

Physicochemical Properties: Polar groups (e.g., hydroxyl, methoxy) enhance solubility but may reduce membrane permeability. Crystallographic data (e.g., ) suggests that dihedral angles between aromatic rings influence molecular packing and stability. For example, a 17.68° angle between pyrazole and chlorophenyl rings minimizes steric clash .

Biological Targets: Amino-substituted azetidin-2-ones (e.g., ) show promise in targeting tumor cells, whereas chloro- and nitro-substituted derivatives are more antimicrobial . The target compound’s activity remains underexplored but may occupy a niche between these classes.

Q & A

(Basic) What are the established synthetic methodologies for 3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one, and what reaction conditions optimize yield?

Answer: The synthesis typically involves [2+2] cycloaddition or Staudinger-type reactions using imine precursors and ketenes. For example, in related azetidinones, anhydrous methylene chloride (CH₂Cl₂) and triethylamine (TEA) under nitrogen at 0°C to room temperature yield products efficiently . reports yields up to 91% for structurally similar compounds by optimizing stoichiometry and solvent purity. Key parameters include inert atmosphere, temperature control, and anhydrous conditions to minimize side reactions .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy: IR confirms carbonyl stretches (e.g., ~1750 cm⁻¹ for β-lactam rings). ¹H and ¹³C NMR (e.g., coupling patterns for azetidinone protons) validate stereochemistry and substituent positions .

- Crystallography: X-ray diffraction (e.g., Oxford Diffraction Xcalibur) resolves spatial configurations. reports dihedral angles (17.68° and 51.26°) between aromatic rings and intramolecular O–H⋯O hydrogen bonds forming S(6) motifs .

- Mass spectrometry and elemental analysis confirm molecular weight (e.g., 326.77 g/mol in ) and purity .

(Advanced) How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Answer: Use the SHELX suite (SHELXL97) for iterative refinement, adjusting thermal displacement parameters and validating against residual electron density maps. achieved R[F² > 2σ(F²)] = 0.062 by refining anisotropic displacement parameters and validating with WinGX . For ambiguous cases, tools like ORTEP-3 visualize anisotropic ellipsoids to identify disorder or overfitting .

(Advanced) What strategies analyze hydrogen bonding networks in its crystal lattice, and how do they influence stability?

Answer: Apply graph-set analysis ( ) to classify hydrogen bonds into discrete (D), chains (C), or rings (R). In , an intramolecular O–H⋯O bond forms an S(6) ring, stabilizing the crystal lattice. Such motifs predict packing efficiency and melting points, critical for co-crystal design . Advanced studies may combine Hirshfeld surface analysis with Cambridge Structural Database (CSD) comparisons to benchmark interactions.

(Advanced) How should one address contradictions in reaction yields when scaling up synthesis?

Answer: Re-evaluate reaction kinetics and solvent effects. For example, shows yield variations (85–91%) for similar substrates, suggesting substituent electronic effects (e.g., nitro vs. methoxy groups) influence cycloaddition rates . Scale-up requires optimizing mixing efficiency (e.g., dropwise addition of reagents) and temperature gradients. Computational tools (e.g., DFT) model transition states to predict steric or electronic bottlenecks .

(Basic) What software tools are recommended for solving and refining its crystal structure?

Answer:

- Structure solution: SHELXS (direct methods) or SHELXD (dual-space recycling) for phase retrieval .

- Refinement: SHELXL97 for least-squares refinement with constraints (e.g., riding hydrogen models) .

- Visualization: ORTEP-3 generates thermal ellipsoid plots, while WinGX integrates validation tools (e.g., PLATON) for geometry checks .

(Advanced) How do substituents on the aromatic rings affect the compound's reactivity and stereochemistry?

Answer: Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance electrophilicity of the β-lactam carbonyl, accelerating nucleophilic attacks. Steric effects from p-tolyl groups influence diastereoselectivity during cycloaddition (). Computational studies (e.g., DFT) model substituent effects on transition states, guiding regioselective synthesis .

(Basic) What are the key considerations in designing a crystallization protocol for this compound?

Answer:

- Solvent selection: Use polar aprotic solvents (e.g., acetone) for slow evaporation. recrystallized from acetone/water mixtures .

- Temperature: Gradual cooling (e.g., 0.5°C/min) minimizes disorder.

- Seed crystals: Introduce microcrystals to control nucleation. Monitor supersaturation via turbidity to avoid amorphous precipitates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.